molecular formula C13H16N2O5 B2500608 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 941998-48-7

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No.: B2500608
CAS No.: 941998-48-7
M. Wt: 280.28
InChI Key: SNNLNUIKDYDPQC-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide” is a compound that incorporates a benzo[d][1,3]dioxol-5-yl moiety. This structural motif is found in a variety of compounds that possess important pharmaceutical and biological applications .

Scientific Research Applications

  • Synthetic Approaches and Chemical Properties :

    • A study by Mamedov et al. (2016) explored a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which may be relevant to the synthesis of compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide. This method is operationally simple and high yielding, thus providing a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
  • Applications in Photoinitiators for Polymerization :

    • Research by Kumbaraci et al. (2012) focused on a 1,3-benzodioxole derivative and its role as a photoinitiator for free radical polymerization. The study highlights the potential use of such compounds in industrial applications, particularly in the field of polymer science (Kumbaraci et al., 2012).
  • Structural and Electronic Properties Analysis :

    • A study by Essa and Jalbout (2008) investigated the structural and electronic properties of a molecule with a similar benzo[d][1,3]dioxol structure. This research contributes to understanding the physical properties of such compounds, which can be crucial for their application in material science or drug design (Essa & Jalbout, 2008).
  • Potential Therapeutic Applications :

    • Li et al. (2020) explored compounds with a benzo[d][1,3]dioxol moiety for their potential as HIV-1 inhibitors. This study demonstrates the potential medical applications of compounds with a benzo[d][1,3]dioxol structure, indicating a possible area of exploration for this compound (Li et al., 2020).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-8(6-18-2)14-12(16)13(17)15-9-3-4-10-11(5-9)20-7-19-10/h3-5,8H,6-7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNLNUIKDYDPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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